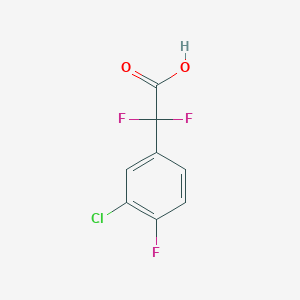

![molecular formula C7H6BrN3 B3032145 7-溴-2-甲基-[1,2,4]三唑并[1,5-a]吡啶 CAS No. 1159812-31-3](/img/structure/B3032145.png)

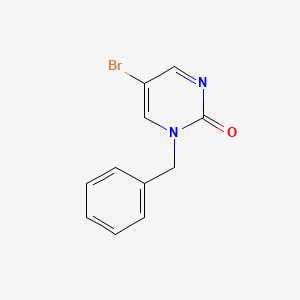

7-溴-2-甲基-[1,2,4]三唑并[1,5-a]吡啶

描述

“7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds is known for their versatility in drug design due to their relatively simple structure . They have been used in the design of various anticancer agents .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the cyclization of H -1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, which generates a compound that is then converted to 7-chloro-5- (chloromethyl)- [ 1, 2, 4 ]triazolo [1,5- a ]pyrimidine in phosphorus oxychloride .Molecular Structure Analysis

The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N -acetyl fragment of ε- N -acetylated lysine .Chemical Reactions Analysis

1,2,4-Triazolo[1,5-a]pyrimidines have been found to exhibit reactions with both electrophiles and nucleophiles .科学研究应用

除草活性

与 7-溴-2-甲基-[1,2,4]三唑并[1,5-a]吡啶相关的化合物,例如各种取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺衍生物,已被发现以低施用率对广泛的植被表现出显着的除草活性。这些化合物是通过涉及 2-氯磺酰[1,2,4]三唑并[1,5-a]吡啶化合物的缩合过程合成的 (Moran, 2003)。

合成和化学性质

7-取代三唑并[1,5-a]吡啶的合成,包括 7-溴-2-甲基-[1,2,4]三唑并[1,5-a]吡啶,涉及定向锂化反应。这些反应产生与各种亲电试剂反应的锂衍生物,从而合成出多种三唑并吡啶-7-基衍生物 (Jones & Sliskovic, 1982)。

抗氧化性能

[1,2,4]三唑并[1,5-a]吡啶衍生物的抗氧化性能已经过研究,特别是在抑制肾上腺素氧化及其对红细胞膜稳定性的影响方面。在吡啶三唑杂环系统的特定位置含有溴原子的化合物显示出显着的抗氧化活性 (Smolsky 等人,2022)。

在心血管研究中的应用

相关的化合物 1,2,4-三唑并[1,5-a]嘧啶与各种杂环系统融合,已对其冠状动脉扩张和降压活性进行了研究。这些研究有助于开发新的心血管药物 (Sato 等人,1980)。

合成方法和结构分析

已经开发出用于三唑并吡啶(包括 7-溴-2-甲基-[1,2,4]三唑并[1,5-a]吡啶)的高效合成方法。这些方法利用氧化环化,并已使用各种光谱技术对其进行表征。这些化合物的晶体结构也已阐明 (El-Kurdi 等人,2021)。

作用机制

Target of Action

It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives, to which this compound belongs, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves a tandem reaction using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound .

Biochemical Pathways

Given that 1,2,4-triazolo[1,5-a]pyridine derivatives can act as inhibitors for rorγt, phd-1, jak1, and jak2 , it can be inferred that this compound may influence the pathways associated with these targets, leading to downstream effects.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties suggest that the compound may have good bioavailability.

Result of Action

Given its potential role as an inhibitor for rorγt, phd-1, jak1, and jak2 , it can be inferred that the compound may have significant effects on cellular signaling and function.

Action Environment

It is worth noting that the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved under microwave conditions, suggesting that the reaction conditions can influence the formation of the compound .

未来方向

生化分析

Biochemical Properties

7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), inhibiting their activity . These interactions are essential for its potential therapeutic applications, including the treatment of hyperproliferative disorders and cardiovascular diseases .

Cellular Effects

The effects of 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to act as an inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), impacting gene expression related to immune responses . Additionally, its inhibitory effects on JAK1 and JAK2 further influence cellular signaling pathways involved in inflammation and cell proliferation .

Molecular Mechanism

At the molecular level, 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and subsequently altering downstream signaling pathways . This inhibition leads to changes in gene expression and cellular responses, making it a potential candidate for therapeutic interventions in diseases characterized by excessive cell proliferation and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on target enzymes over extended periods . Long-term studies have shown that it can sustainably modulate cellular functions without significant degradation .

Dosage Effects in Animal Models

The effects of 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and overall metabolism . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes various biotransformation processes . These metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution patterns are essential for determining its bioavailability and overall effectiveness.

Subcellular Localization

The subcellular localization of 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is critical for its activity and function. It is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its effects on gene expression and enzyme activity . Post-translational modifications and targeting signals play a role in its precise localization, ensuring its optimal function within cells .

属性

IUPAC Name |

7-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-9-7-4-6(8)2-3-11(7)10-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVKJEPMBOPRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC(=CC2=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728991 | |

| Record name | 7-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159812-31-3 | |

| Record name | 7-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)

![6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3032076.png)

![(3Z)-3-[(3-bromophenyl)imino]-5-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3032078.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)